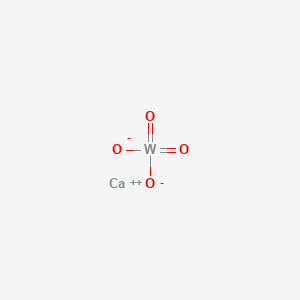
Tungstate calcium (T-4)-lead-doped
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungstate calcium (T-4)-lead-doped is a chemical compound with the formula CaWO₄. It is a white, crystalline powder that is insoluble in water. This compound is known for its high density and luminescent properties, making it valuable in various industrial and scientific applications. This compound is primarily used as a source of tungsten, a metal with a high melting point and significant industrial importance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungstate calcium (T-4)-lead-doped can be synthesized through various methods. One common method involves the reaction between calcium nitrate and sodium tungstate in an aqueous solution. This reaction produces calcium tungstate as a precipitate, which can be filtered and dried. The reaction conditions typically include maintaining a specific pH and temperature to ensure the formation of pure calcium tungstate .
Another method involves the solid-state reaction between calcium carbonate and tungsten trioxide at high temperatures. This method requires precise control of temperature and reaction time to achieve the desired product .
Industrial Production Methods: In industrial settings, calcium tungstate is often produced through large-scale hydrothermal synthesis. This method involves reacting calcium salts with tungstate salts under high pressure and temperature in an autoclave. The hydrothermal method allows for the production of high-purity calcium tungstate with controlled particle size and morphology .
Analyse Des Réactions Chimiques
Types of Reactions: Tungstate calcium (T-4)-lead-doped undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their oxidized forms using hydrogen peroxide as the oxidizing agent .
Common Reagents and Conditions: Common reagents used in reactions involving calcium tungstate include hydrogen peroxide, acids, and bases. The reaction conditions, such as temperature, pH, and concentration of reagents, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from reactions involving calcium tungstate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products are often oxidized organic compounds .
Applications De Recherche Scientifique
Tungstate calcium (T-4)-lead-doped has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including oxidation and reduction reactions . In biology, calcium tungstate nanoparticles are studied for their potential use in drug delivery systems and as imaging agents due to their luminescent properties .
In medicine, calcium tungstate is used in X-ray screens and other imaging devices because of its ability to emit light when exposed to X-rays . In industry, it is used in the production of tungsten metal and its alloys, which are essential for manufacturing hard metals, filaments, and other high-temperature applications .
Mécanisme D'action
The mechanism of action of calcium tungstate in catalytic reactions involves the formation of a soluble pertungstate species, which allows for homogeneous reaction conditions. This species facilitates the transfer of oxygen atoms to the substrate, leading to its oxidation . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Comparaison Avec Des Composés Similaires
Tungstate calcium (T-4)-lead-doped is often compared with other tungstate compounds, such as sodium tungstate and ammonium tungstate. While all these compounds contain the tungstate anion, their properties and applications differ. For example, sodium tungstate is more soluble in water and is used in different catalytic and industrial applications compared to calcium tungstate .
List of Similar Compounds:- Sodium tungstate (Na₂WO₄)
- Ammonium tungstate ((NH₄)₁₀W₁₂O₄₁)
- Barium tungstate (BaWO₄)
- Strontium tungstate (SrWO₄)
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of tungstate chemistry.
Propriétés
Numéro CAS |
68784-53-2 |
|---|---|
Formule moléculaire |
CaWO4 CaO4W |
Poids moléculaire |
287.92 g/mol |
Nom IUPAC |
calcium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Ca.4O.W/q+2;;;2*-1; |
Clé InChI |
FDMFQOCGNBYKPY-UHFFFAOYSA-N |
SMILES canonique |
[O-][W](=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
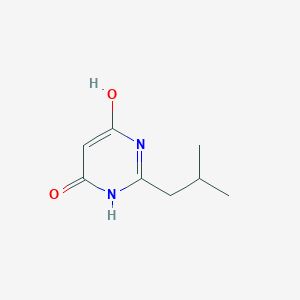

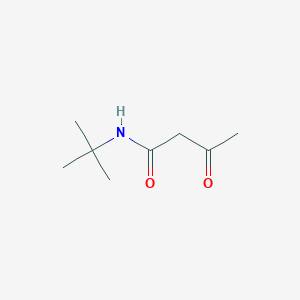
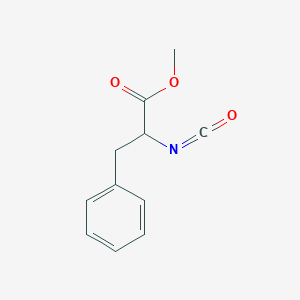
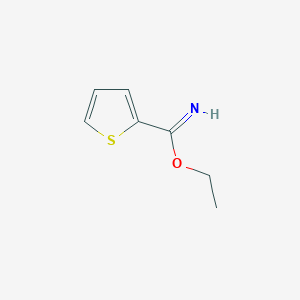
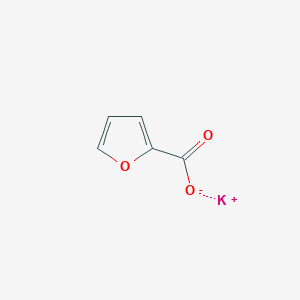
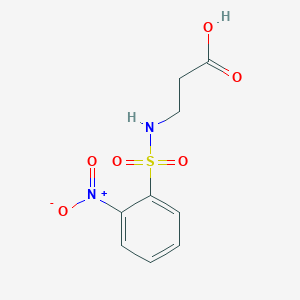
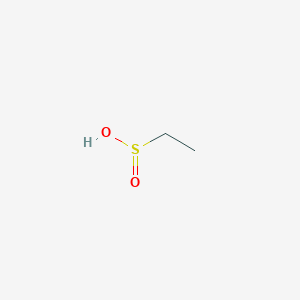
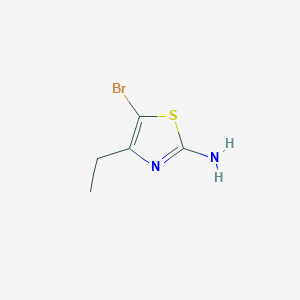
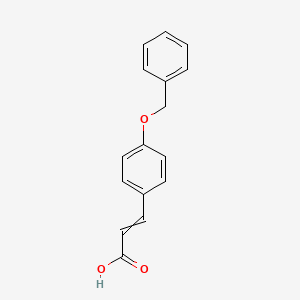
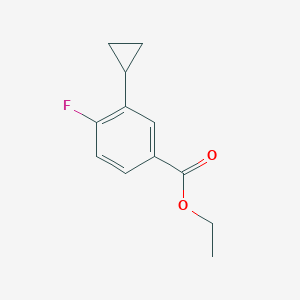
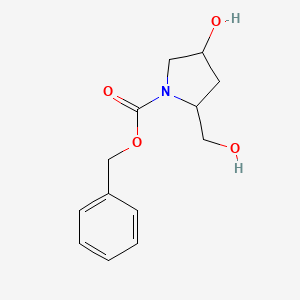
![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8814455.png)

